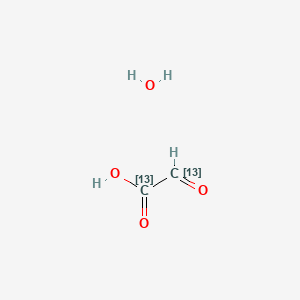

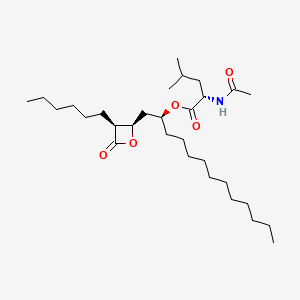

![molecular formula C7H14O6 B583657 L-[1-13C]Fucose CAS No. 83379-38-8](/img/structure/B583657.png)

L-[1-13C]Fucose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-Fucose is a hexose deoxy sugar with the chemical formula C6H12O5 . It is found on N-linked glycans on the mammalian, insect, and plant cell surface . L-Fucose is continuously synthesized by humans in the form of fucosylated glycans and fucosyl-oligosaccharides and delivered into the gut throughout their lifetime .

Synthesis Analysis

The enzymatic approach using L-fucose isomerase, which interconverts L-fucose and L-fuculose, can be an efficient way of producing L-fucose for industrial applications . The enzyme-catalyzed reaction favors the formation of L-fucose from L-fuculose .Molecular Structure Analysis

L-Fucose is a 6-deoxy-L-galactose .Chemical Reactions Analysis

Gut microorganisms metabolize L-fucose and produce short-chain fatty acids (SCFAs), which are absorbed by epithelial cells and used as energy sources or signaling molecules . The carbon flux in L-fucose metabolism by gut microorganisms is distinct from that in other sugar metabolisms because of cofactor imbalance and low efficiencies in energy synthesis of L-fucose metabolism .Wissenschaftliche Forschungsanwendungen

Antitumor Applications

L-Fucose-1-13C has shown potential in antitumor therapy. Its incorporation into cancer cells can be used to monitor and study the alterations in glycosylation that occur in tumor cells . This can help in understanding the tumor microenvironment and developing targeted therapies.

Gastrointestinal Health

Research indicates that L-Fucose-1-13C can relieve intestinal diseases by influencing the gut microbiota . It can serve as a biomarker for intestinal health and aid in the development of prebiotic therapies.

Food Industry Emulsifier

In the food industry, L-Fucose-1-13C can be utilized as an emulsifier due to its unique properties . It can help in creating stable food products and improving the shelf life and quality of food items.

Functional Foods

L-Fucose-1-13C is used in functional foods for its health benefits . It can enhance the nutritional value of foods and support dietary supplements aimed at improving health and wellness.

Anti-Aging Skincare

The compound has applications in anti-aging skincare products. Its role in skin hydration and elasticity makes it a valuable component in cosmetic formulations .

Neurotransmission and Cognitive Health

L-Fucose-1-13C has been identified as a monosaccharide neuromodulator that enhances excitatory neurotransmission and long-term potentiation in the brain . This opens up possibilities for its use in treating neurological disorders such as Alzheimer’s disease.

Immunomodulation

L-Fucose-1-13C can polarize immature myeloid cells towards specific dendritic cell subsets, enhancing antigen uptake and processing . This has implications for vaccine development and immunotherapies.

Biosensing and Diagnostic Tools

The compound’s unique structure allows it to be used in biosensing applications for detecting various biological processes . It can be part of diagnostic tools that monitor health conditions or the presence of specific biomarkers.

Wirkmechanismus

Target of Action

L-Fucose-1-13C primarily targets dendritic cells (DCs) , specifically cDC1 and moDC subsets . Dendritic cells are central initiators of immune responses in the body, playing a crucial role in the detection of tumor antigens, recruitment of adaptive immune cells to the tumor microenvironment, and elimination of pre-malignant and early-stage tumor cells .

Mode of Action

L-Fucose-1-13C interacts with its targets by polarizing immature myeloid cells towards specific DC subsets . In vitro, L-Fucose-1-13C treatment enhances antigen uptake and processing of DCs . This interaction results in an increase in the stimulation of T cell populations .

Biochemical Pathways

L-Fucose-1-13C affects the fucosylation pathway in mammalian cells . Fucosylated glycans are constructed by fucosyltransferases, which require the substrate GDP-fucose . Two pathways for the synthesis of GDP-fucose operate in mammalian cells: the GDP-mannose-dependent de novo pathway and the free fucose-dependent salvage pathway .

Result of Action

The result of L-Fucose-1-13C’s action is an enhancement of the immunostimulatory activity of dendritic cells . This leads to an increase in the stimulation of T cell populations , which can have significant implications for immune response, particularly in the context of cancer immunotherapy .

Safety and Hazards

Zukünftige Richtungen

Recent studies have revealed that the carbon flux in L-fucose metabolism by gut microorganisms is distinct from that in other sugar metabolisms because of cofactor imbalance and low efficiencies in energy synthesis of L-fucose metabolism . The large amounts of short-chain fatty acids produced during microbial L-fucose metabolism are used by epithelial cells to recover most of the energy used up during L-fucose synthesis . In the future, genetically engineered probiotics that modulate fucose metabolism could be used for disease treatment and prevention .

Eigenschaften

IUPAC Name |

(3S,4R,5S,6S)-2-(hydroxy(113C)methyl)-6-methyloxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-3-4(9)5(10)6(11)7(12,2-8)13-3/h3-6,8-12H,2H2,1H3/t3-,4+,5+,6-,7?/m0/s1/i2+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGDAKKGEZOUGCL-HDNRTSKLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)(CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H](C(O1)([13CH2]O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

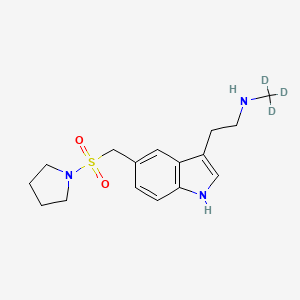

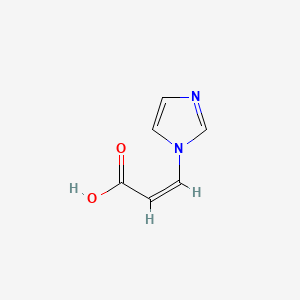

![[5'-13C]2'-Deoxyuridine](/img/structure/B583578.png)

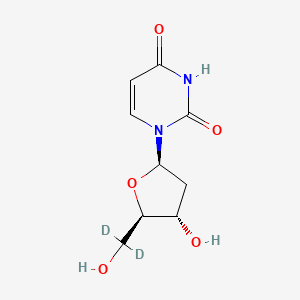

![[1',2',3',4',5'-13C5]2'-Deoxyuridine](/img/structure/B583583.png)

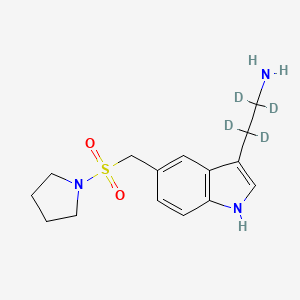

![1,2,3,5,6,8A-hexahydroimidazo[1,2-a]pyrazine](/img/structure/B583585.png)